molecular formula C9H13N3O B1523488 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone CAS No. 1306739-31-0

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Cat. No. B1523488
M. Wt: 179.22 g/mol
InChI Key: QJMXYCIOSULMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone” is a chemical compound with the molecular formula C9H13N3O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone”, has been a topic of interest in organic chemistry . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone” can be confirmed by various methods such as X-ray crystallography, 1H and 13C NMR, and HRMS studies .


Chemical Reactions Analysis

Pyrazole derivatives, such as “1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone”, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

Reduction and Hydrogenation Reactions : Research by Kostyuchenko et al. (2005) highlights the hydrogenation of substituted spiro[cyclopropane-3-(1-pyrazolines)] using Raney nickel catalysis. This process leads to various derivatives, including 3-aminopyrrolidin-2-ones and hexahydrospiro[cyclopropane-4-pyrimidines], which underline the versatility of cyclopropyl-containing compounds in synthesizing complex structures with potential pharmaceutical applications Kostyuchenko et al., 2005.

Cyclocondensation Reactions : The work by Orlov and Sidorenko (2012) demonstrates the cyclocondensation of substituted 5-aminopyrazoles with benzylidene acetone, leading to the synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines. These reactions underscore the compound's utility in generating diverse heterocyclic systems that are foundational to pharmaceutical chemistry Orlov & Sidorenko, 2012.

Biological Activity and Environmental Applications

Antimicrobial and Antitubercular Activities : Kalaria et al. (2014) synthesized novel 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole scaffold. Their research demonstrated significant antibacterial and antitubercular activities, indicating the potential of these compounds in developing new antimicrobial agents Kalaria et al., 2014.

Cytotoxicity Studies : Hassan, Hafez, and Osman (2014) explored the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their study included in vitro cytotoxic activity assessments against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into the therapeutic potential of these compounds in cancer treatment Hassan et al., 2014.

Green Chemistry and Sustainable Synthesis

Solvent-Free Synthesis : The research conducted by Al-Matar et al. (2010) on the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines represents a move towards more environmentally sustainable chemical synthesis methods. These methods reduce the use of harmful solvents and highlight the chemical's role in green chemistry Al-Matar et al., 2010.

properties

IUPAC Name

1-(5-amino-3-cyclopropylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(13)5-12-9(10)4-8(11-12)7-2-3-7/h4,7H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMXYCIOSULMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206581
Record name 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

CAS RN

1306739-31-0
Record name 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Reactant of Route 2
Reactant of Route 2
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Reactant of Route 3
Reactant of Route 3
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Reactant of Route 4
Reactant of Route 4
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Reactant of Route 5
Reactant of Route 5
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Reactant of Route 6
Reactant of Route 6
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.